![molecular formula C7H6N2O B1321447 Furo[2,3-B]pyridin-5-amine CAS No. 34668-30-9](/img/structure/B1321447.png)

Furo[2,3-B]pyridin-5-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furo[2,3-b]pyridin-5-amines and related compounds has been explored through various methodologies. One approach involves the conversion of 3,5-dibromopyridine into an intermediate, which is then formylated and further functionalized using palladium-catalyzed Suzuki-Miyaura cross-coupling . Another method starts from readily available materials to access 2,3-disubstituted furo[2,3-b]pyridines, with the introduction of ester, amide, and ketone groups at the 2-position and various aryl and alkyl groups at the 3-position . A one-step synthesis of 4H-furo[3,4-b]pyrans has also been reported, which can be transformed into difuro[3,4-b:3',4'-e]pyridine . Additionally, a concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines via heterocyclization of pyridine-N-oxide derivatives has been described, with subsequent exploration of the chemical reactivity space of these compounds . A gram-scale synthesis of furo[2,3-b]pyridines with functional handles for cross-coupling reactions has been optimized, highlighting the growing interest in these compounds for medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized furo[2,3-b]pyridin-5-amines and their analogues have been confirmed using various spectroscopic techniques. For instance, the structures of novel pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines were confirmed by NMR, infrared, mass spectrometry data, and elemental analysis . Similarly, the structures of new heterocyclic systems, such as pyrido[2',3':5,4]thieno(furo)[3,2-d]oxazines and their pyrimidine derivatives, were also confirmed using these techniques .

Chemical Reactions Analysis

The furo[2,3-b]pyridine core has been utilized in various chemical reactions. For example, the reactivity of the pyridine moiety has been explored through C-H amination and borylation reactions . The furo[3,2-b]pyridine motif has also been used as a central pharmacophore in kinase inhibitors, with selective inhibitors of protein kinases CLK and HIPK being synthesized . Additionally, the synthesis of 4-N-substituted 1H-furo[3,4-c]pyridin-3-ones has been achieved through amination or hydrazination followed by acid hydrolysis and heterocyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of furo[2,3-b]pyridin-5-amines and related compounds are influenced by their functional groups and substitution patterns. For instance, the introduction of various substituents at specific positions on the furo[2,3-b]pyridine core can significantly affect their inhibitory activity against Ser/Thr kinases, as demonstrated by compound 35, which showed potent inhibition with an IC50 value of 49 nM specific to CLK1 . The stability of the furopyridine core under basic conditions and its reactivity with hydrazine to generate a new pyridine-dihydropyrazolone scaffold have also been noted .

Applications De Recherche Scientifique

Chemical Reactivity and Synthesis

A concise strategy for synthesizing 2,3-substituted furo[2,3-b]pyridines has been developed, exploring the chemical reactivity of this heterocyclic framework. This process yields a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines and allows for further functionalization through reactions like C-H amination and borylation (Fumagalli & da Silva Emery, 2016).

Anticancer Properties

Novel furo[2,3-b]pyridine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. These derivatives include furo[2,3-b]pyridine-2-carboxamide and pyrido[3',2':4,5]furo[3,2-d] pyrimidin-4(3H)-one. Some compounds in this series showed notable activity at micro molar concentration, proving to be non-toxic to normal cell lines (Kumar et al., 2018).

Synthesis of Novel Tricyclic Fused Derivatives

A novel process for synthesizing tricyclic fused furo[2,3-b]pyridine derivatives has been established. This synthesis involves reacting 3-cyano-4,5-dihydro-2-furan(and 2-thiophene)acetonitriles with phenacyl bromides, followed by intramolecular cyclization, creating new tricyclic fused furo[2,3-b]pyridine derivatives (Okabe-Nakahara et al., 2019).

Applications in Tuberculosis Treatment

Furo[2,3-b]pyridine core structures have shown promise in treating multidrug-resistant Mycobacterium tuberculosis. Screening of furopyridines against various drug-resistant strains identified bioactive compounds effective against these resistant mycobacteria, highlighting their potential in antibiotic development (Fumagalli et al., 2019).

Safety And Hazards

Orientations Futures

Furo[2,3-B]pyridin-5-amine and its derivatives have shown promise in various fields, particularly in medicinal chemistry. For instance, they have been used as kinase inhibitors and have shown potential as anti-cancer and anti-microbial agents . Future research may focus on exploring these properties further and developing new derivatives with enhanced biological activities.

Propriétés

IUPAC Name |

furo[2,3-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-6-3-5-1-2-10-7(5)9-4-6/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEEXTUHKYSUKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=NC=C(C=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618487 | |

| Record name | Furo[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furo[2,3-B]pyridin-5-amine | |

CAS RN |

34668-30-9 | |

| Record name | Furo[2,3-b]pyridin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

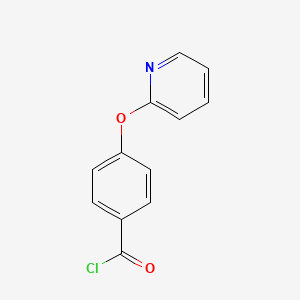

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B1321366.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)

![2-[Cyclohexyl(ethyl)amino]nicotinic acid](/img/structure/B1321372.png)

![Spiro[4.5]decan-8-amine hydrochloride](/img/structure/B1321383.png)

![Ethyl 5-p-tolyl-[1,2,4]oxadiazole-3-carboxylate](/img/structure/B1321391.png)